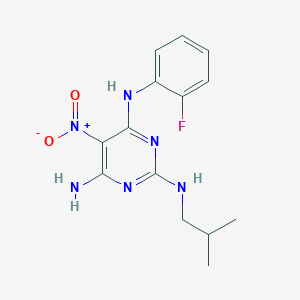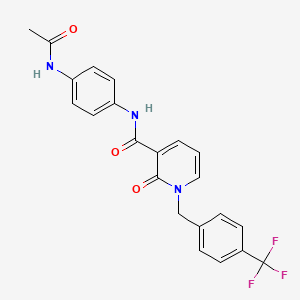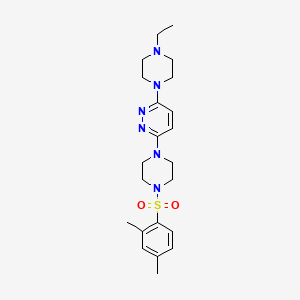![molecular formula C21H17F3N2O2 B11254401 N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B11254401.png)
N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-メチルフェニル)-2-オキソ-1-{[4-(トリフルオロメチル)フェニル]メチル}-1,2-ジヒドロピリジン-3-カルボキサミドは、その独特の化学構造と性質により、さまざまな科学分野で注目を集めている複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(3-メチルフェニル)-2-オキソ-1-{[4-(トリフルオロメチル)フェニル]メチル}-1,2-ジヒドロピリジン-3-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、酢酸アンモニウムの存在下、3-メチルベンズアルデヒドと酢酸エチルを縮合させてジヒドロピリジン環を形成することです。この中間体は、塩基性条件下で4-(トリフルオロメチル)ベンジルクロリドと反応させて、トリフルオロメチルフェニル基を導入します。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産用に最適化されています。これには、反応効率と収率を向上させるための連続フローリアクターの使用、および最終生成物の高純度を確保するための再結晶やクロマトグラフィーなどの高度な精製技術の実装が含まれます。
化学反応の分析
反応の種類
N-(3-メチルフェニル)-2-オキソ-1-{[4-(トリフルオロメチル)フェニル]メチル}-1,2-ジヒドロピリジン-3-カルボキサミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するN-酸化物に酸化される可能性があります。
還元: 還元反応により、カルボニル基をヒドロキシル基に変換することができます。
置換: トリフルオロメチル基は、適切な条件下で他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応には、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬がしばしば使用されます。
主要生成物
これらの反応から形成される主要生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってN-酸化物が得られ、還元によってアルコール誘導体が得られる可能性があります。
科学研究への応用
N-(3-メチルフェニル)-2-オキソ-1-{[4-(トリフルオロメチル)フェニル]メチル}-1,2-ジヒドロピリジン-3-カルボキサミドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: さまざまな生物学的アッセイにおける生物活性化合物としての可能性が調査されています。
医学: 抗炎症剤や抗がん剤など、潜在的な治療特性が検討されています。
産業: 特定の化学的特性を持つ新素材の開発に使用されています。
科学的研究の応用
N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
N-(3-メチルフェニル)-2-オキソ-1-{[4-(トリフルオロメチル)フェニル]メチル}-1,2-ジヒドロピリジン-3-カルボキサミドの作用機序は、特定の分子標的との相互作用に関与しています。ジヒドロピリジンコアは、カルシウムチャネルと相互作用することが知られており、その活性を調節する可能性があります。トリフルオロメチル基は、化合物の親油性を高め、細胞膜を横切って細胞内標的に到達する能力を向上させます。正確な経路と分子標的は、特定の用途や使用状況によって異なる場合があります。
類似化合物の比較
類似化合物
N-フェニル-ビス(トリフルオロメタンスルホンイミド): トリフルオロメチル基を持つ別の化合物で、さまざまな化学反応に使用されます。
3-(トリフルオロメチル)フェニルイソシアネート: 他の有機化合物の合成に使用されます。
メチル3-(トリフルオロメチル)フェニルアセテート: 類似の官能基を持つ関連化合物です。
独自性
N-(3-メチルフェニル)-2-オキソ-1-{[4-(トリフルオロメチル)フェニル]メチル}-1,2-ジヒドロピリジン-3-カルボキサミドは、ジヒドロピリジンコアとトリフルオロメチル基とメチルフェニル基の両方を組み合わせているため、ユニークです。この独特の構造は、他の類似化合物とは異なる、反応性の向上や潜在的な生物活性などの特定の化学的特性を与えています。
類似化合物との比較
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with a trifluoromethyl group, used in various chemical reactions.
3-(Trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of other organic compounds.
Methyl 3-(trifluoromethyl)phenylacetate: A related compound with similar functional groups.
Uniqueness
N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is unique due to its combination of a dihydropyridine core with both a trifluoromethyl and a methylphenyl group. This unique structure imparts specific chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C21H17F3N2O2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
N-(3-methylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17F3N2O2/c1-14-4-2-5-17(12-14)25-19(27)18-6-3-11-26(20(18)28)13-15-7-9-16(10-8-15)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) |
InChIキー |
CPDLEGHHBGAVOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11254320.png)


![4-Chloro-N-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide](/img/structure/B11254346.png)

![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11254361.png)
![1-(3-chloro-4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B11254366.png)

![6-(3,5-dimethylpiperidin-1-yl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B11254377.png)
![N-(4-(N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B11254384.png)


![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11254405.png)
![1-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254409.png)
